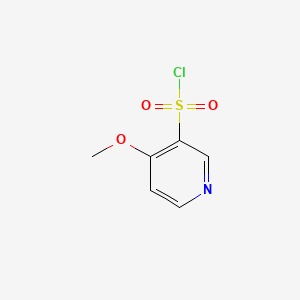

4-Methoxypyridine-3-sulfonyl chloride

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern chemical research. nih.govresearchgate.netrsc.org Its prevalence is a testament to its unique properties and versatile reactivity. As an isostere of benzene, the pyridine scaffold is frequently incorporated into molecules to modulate their physicochemical properties, such as solubility and basicity. nih.gov This is of particular importance in drug discovery, where the pyridine nucleus is found in over 7,000 existing drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which can be crucial for molecular recognition and binding to biological targets. nih.gov Furthermore, the pyridine ring system is susceptible to a range of chemical transformations, including electrophilic and nucleophilic substitution, allowing for its elaboration into a diverse array of complex structures. nih.gov

Strategic Role of Sulfonyl Chloride Functionality as a Synthetic Handle

The sulfonyl chloride group (-SO₂Cl) is a highly valuable functional group in organic synthesis, primarily due to its exceptional reactivity as an electrophile. quora.com This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds through reactions with a wide variety of nucleophiles, such as amines, alcohols, and phenols. rsc.orgguidechem.com Sulfonamides, in particular, are a prominent class of compounds in medicinal chemistry, renowned for their diverse biological activities. mdpi.com The sulfonyl chloride group can be introduced into molecules through various methods, and its subsequent reactions often proceed with high efficiency and selectivity, making it a reliable synthetic handle for the construction of complex molecules. researchgate.netchemistryviews.org

Contextualizing 4-Methoxypyridine-3-sulfonyl Chloride within Heterocyclic Chemical Research

This compound is a specific example of a functionalized pyridine derivative that combines the features of both the pyridine scaffold and the sulfonyl chloride group. The methoxy (B1213986) group at the 4-position of the pyridine ring is expected to influence the electronic properties and reactivity of the molecule. While specific research on this compound is not extensively documented in publicly available literature, its structural isomer, pyridine-3-sulfonyl chloride, is recognized as an important intermediate in the synthesis of various pharmaceutical compounds. guidechem.comnbinno.comgoogle.com The strategic placement of the methoxy and sulfonyl chloride groups on the pyridine ring in this compound suggests its potential as a bespoke building block for the synthesis of highly substituted pyridine derivatives with potential applications in various fields of chemical research.

Despite the limited specific data, the fundamental principles of organic chemistry allow for predictions about its reactivity. The sulfonyl chloride at the 3-position is poised for nucleophilic attack, while the pyridine nitrogen and the methoxy group can influence the regioselectivity and rate of such reactions. Further investigation into the synthesis and reactivity of this particular compound is warranted to fully elucidate its synthetic utility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXCJVXFYRJJJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30717295 | |

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945257-53-4 | |

| Record name | 4-Methoxypyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxypyridine 3 Sulfonyl Chloride

Classical Synthesis Approaches and Their Modern Adaptations

Traditional methods for the synthesis of pyridine (B92270) sulfonyl chlorides, including 4-methoxypyridine-3-sulfonyl chloride, have been the bedrock of pyridine chemistry for decades. These approaches, while effective, often involve harsh reagents and conditions. Modern adaptations have focused on improving the safety, efficiency, and environmental impact of these established reactions.

Diazotization-Chlorosulfonylation Strategies for Pyridine Systems

A cornerstone in the synthesis of aromatic sulfonyl chlorides is the Sandmeyer-type reaction, which involves the diazotization of an amino group followed by a copper-catalyzed chlorosulfonylation. This method is highly applicable to the synthesis of pyridine-3-sulfonyl chlorides. researchgate.netacs.org

The synthesis of this compound via this route would commence with the diazotization of its corresponding amine precursor, 3-amino-4-methoxypyridine. This is typically achieved by treating the aminopyridine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the intermediate diazonium salt. researchgate.net This unstable intermediate is then immediately reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the desired sulfonyl chloride. acs.org

Modern advancements in this area have focused on improving the safety and efficiency of this process. For instance, the use of more stable diazonium salts, such as diazonium fluoroborates, can offer better handling and reactivity control. researchgate.net Additionally, carrying out the reaction in aqueous media can be advantageous, as the low solubility of the resulting sulfonyl chloride in water can lead to its precipitation in high purity, simplifying isolation and reducing the need for organic solvents. acs.org

Table 1: Representative Reaction Conditions for Diazotization-Chlorosulfonylation of Aminopyridines

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridine | 1. NaNO₂, HCl 2. SO₂, CuCl | Acetic Acid | 0-10 | Moderate | acs.org |

| 3-Aminopyridine | 1. NaNO₂, HBF₄ 2. SO₂, CuCl | Dichloromethane | 0-5 | High | researchgate.net |

Direct Chlorosulfonation Reactions and Precursor Transformations

Direct chlorosulfonation of the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle, which makes it less susceptible to electrophilic attack. However, transformations of pre-functionalized pyridines offer a viable alternative.

A notable example is the synthesis of 4-chloropyridine-3-sulfonyl chloride from 4-hydroxypyridine-3-sulfonic acid. This transformation is achieved by treating the sulfonic acid with a mixture of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. This process effectively replaces both the hydroxyl group on the pyridine ring and the hydroxyl group of the sulfonic acid with chlorine atoms, yielding the desired sulfonyl chloride in high yield. While this specific example leads to a 4-chloro substituent, the principle of converting a pre-existing sulfonic acid to a sulfonyl chloride is a common and effective strategy. The conversion of a sulfonic acid to a sulfonyl chloride can also be achieved using reagents like thionyl chloride or phosphorus pentachloride. rasayanjournal.co.ingoogle.com

Table 2: Synthesis of Pyridine Sulfonyl Chlorides from Precursors

| Precursor | Reagents | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Hydroxypyridine-3-sulfonic acid | POCl₃, PCl₃, Cl₂ | Reflux | 4-Chloropyridine-3-sulfonyl chloride | ~91 | google.com |

| Pyridine-3-sulfonic acid | PCl₅, POCl₃ | Reflux, 3h | Pyridine-3-sulfonyl chloride | 94 | chemicalbook.com |

Advanced and Emerging Synthetic Techniques

In recent years, the development of novel synthetic methodologies has provided more sophisticated and often more efficient routes to complex molecules like this compound. These techniques often offer improved regioselectivity and functional group tolerance.

Metalation-Directed Thiolation and Subsequent Chloroxidation Protocols

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. For 4-methoxypyridine (B45360), the methoxy (B1213986) group can act as a directing group, facilitating the deprotonation of the adjacent C-3 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate can then be trapped with a suitable sulfur electrophile to introduce a thiol or protected thiol group at the 3-position.

Subsequent oxidation of the resulting pyridine-3-thiol or its derivative provides the target sulfonyl chloride. A variety of oxidizing agents can be employed for this transformation, including chlorine gas in an aqueous medium or a combination of N-chlorosuccinimide and hydrochloric acid. google.combohrium.com This multi-step approach allows for precise control over the introduction of the sulfonyl chloride functionality.

Electrochemical Synthesis Pathways for Sulfonyl Chlorides

Electrochemical methods are gaining prominence as a green and efficient tool in organic synthesis. For the preparation of sulfonylated pyridines, an electrochemical approach for the meta-C–H sulfonylation of pyridines has been developed. nih.gov This method utilizes a redox-neutral dearomatization-rearomatization strategy, allowing for the introduction of a sulfonyl group at the meta position with high regioselectivity. While not yet specifically reported for this compound, this catalyst- and oxidant-free method holds significant promise for the synthesis of a wide range of substituted pyridine sulfonyl compounds. nih.gov

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of sulfonyl chloride synthesis, this has led to the development of more environmentally benign processes. The use of continuous flow reactors offers significant advantages in terms of safety, efficiency, and scalability, particularly for potentially hazardous reactions like chlorosulfonylation. researchgate.netrsc.orgmdpi.com Flow chemistry allows for precise control over reaction parameters, minimizes reaction volumes, and can lead to higher yields and purities. bohrium.com

Furthermore, the development of synthetic methods that utilize water as a solvent and reduce the use of hazardous reagents is a key focus. For example, greener versions of the Sandmeyer reaction have been developed that are performed in aqueous media, reducing the reliance on volatile organic solvents. acs.orgpatsnap.com The oxidation of thiols to sulfonyl chlorides can also be achieved under greener conditions using reagents like hydrogen peroxide.

Continuous Flow Chemistry Applications for Synthesis Optimization

The adoption of continuous flow chemistry represents a significant advancement in the synthesis of sulfonyl chlorides, including this compound. This modern synthetic approach offers substantial advantages over traditional batch processing, primarily in the areas of safety, efficiency, and scalability. The inherent characteristics of flow reactors, such as superior heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents in small, continuous streams, make this technology particularly well-suited for the optimization of sulfonyl chloride synthesis.

Continuous flow methodologies can mitigate the risks associated with the highly exothermic nature of chlorosulfonation and related reactions. rsc.org The small reaction volumes within the flow reactor minimize the potential for thermal runaway, a significant concern in large-scale batch production. rsc.orgnih.gov Furthermore, the automated and contained nature of continuous systems can reduce operator exposure to corrosive and toxic reagents like chlorosulfonic acid and phosphorus pentachloride. mdpi.com

Research into the continuous synthesis of related compounds, such as pyridine-3-sulfonyl chloride, provides valuable insights that can be extrapolated to the production of this compound. For instance, a patented method describes the production of pyridine-3-sulfonyl chloride through the continuous addition of phosphorus pentachloride to a solution of pyridine-3-sulfonic acid. google.comwipo.int This approach allows for a sequential reaction that can lead to higher yields and reduced byproduct formation compared to conventional batch methods. google.comwipo.int

The optimization of sulfonyl chloride synthesis in a continuous flow setup involves the systematic investigation of various reaction parameters. These can include reagent stoichiometry, reaction temperature, residence time, and solvent choice. The ability to rapidly screen different conditions using automated flow systems allows for the efficient identification of the optimal reaction parameters, leading to improved yields and purity of the final product. mdpi.com

A general advantage of continuous manufacturing is the potential for significantly higher space-time yields compared to batch processes. mdpi.com For example, a continuous flow protocol for the synthesis of sulfonyl chlorides from disulfides and thiols demonstrated a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds. rsc.org While specific data for this compound is not available, the principles and observed benefits in analogous systems strongly suggest that a continuous flow approach would be highly beneficial for its synthesis.

The table below illustrates a hypothetical optimization of the synthesis of a generic pyridine sulfonyl chloride in a continuous flow system, based on findings for related compounds.

Table 1: Illustrative Optimization Parameters for Continuous Flow Synthesis of a Pyridine Sulfonyl Chloride

| Parameter | Investigated Range | Optimal Condition | Expected Outcome |

|---|---|---|---|

| Temperature (°C) | 0 - 60 | 25 | Maximized yield, minimized decomposition |

| Residence Time (min) | 1 - 20 | 5 | High conversion, minimal byproduct formation |

| Reagent Molar Ratio (Chlorinating Agent:Sulfonic Acid) | 1.0:1 - 2.0:1 | 1.2:1 | Complete conversion of starting material |

| Flow Rate (mL/min) | 0.5 - 5.0 | 2.0 | Stable operation, efficient mixing |

The development of automated continuous systems, incorporating features like continuous stirred-tank reactors (CSTRs) and real-time monitoring, has further enhanced the production of aryl sulfonyl chlorides. mdpi.com These advanced systems allow for consistent process control, leading to improved reliability and higher yields in manufacturing runs. mdpi.com

While direct literature on the continuous flow synthesis of this compound is limited, the extensive research and successful implementation of this technology for other sulfonyl chlorides provide a strong foundation for its application. The principles of improved safety, precise control, and enhanced efficiency are universally applicable and suggest that continuous flow chemistry is a powerful tool for the optimized synthesis of this compound.

Reactivity and Reaction Mechanisms of 4 Methoxypyridine 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a cornerstone of synthetic chemistry, primarily acting as a precursor for the formation of sulfonamides, sulfonate esters, and thioethers through reactions with various nucleophiles.

Formation of Sulfonamide Derivatives and Their Scope

The reaction of 4-methoxypyridine-3-sulfonyl chloride with primary or secondary amines is a fundamental transformation that yields the corresponding sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The presence of a base is typically required to neutralize the HCl byproduct and drive the reaction to completion. libretexts.org

The scope of this reaction is broad, accommodating a wide range of amines. For instance, the commercially available 4-methoxypyridine-3-sulfonamide (B2566551) is a direct product of the reaction of this compound with ammonia (B1221849). bldpharm.com In medicinal chemistry, the sulfonamide group is a prevalent structural motif, and the synthesis of sulfonamide derivatives from sulfonyl chlorides is a common strategy. nih.govthieme-connect.com The reaction can be performed with various primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, to generate a diverse library of sulfonamide compounds. cardiff.ac.uk The general approach for the synthesis of sulfonamides from sulfonyl chlorides is well-established, though specific examples detailing the reaction of this compound with a wide array of amines are not extensively documented in publicly available literature. cardiff.ac.uk

| Amine Nucleophile | Resulting Sulfonamide Structure | General Reaction Conditions |

|---|---|---|

| Ammonia (NH₃) | 4-Methoxypyridine-3-sulfonamide | Reaction with aqueous or gaseous ammonia |

| Primary Alkylamine (R-NH₂) | N-Alkyl-4-methoxypyridine-3-sulfonamide | Presence of a base (e.g., triethylamine, pyridine) in an inert solvent |

| Secondary Alkylamine (R₂NH) | N,N-Dialkyl-4-methoxypyridine-3-sulfonamide | Presence of a base in an inert solvent |

| Aniline (C₆H₅NH₂) | N-Phenyl-4-methoxypyridine-3-sulfonamide | Often requires slightly more forcing conditions than aliphatic amines |

Esterification and Etherification Reactions with Oxygen and Sulfur Nucleophiles

In addition to amines, this compound readily reacts with other nucleophiles, such as alcohols and thiols, to form sulfonate esters and thioethers, respectively.

Esterification: The reaction with alcohols, known as esterification, produces sulfonate esters. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl generated. The alcohol attacks the sulfonyl chloride in a manner analogous to the amine attack in sulfonamide formation. libretexts.org The resulting sulfonate esters are themselves useful synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution reactions.

Etherification with Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react with sulfonyl chlorides to form thioethers (sulfides). libretexts.org The high nucleophilicity of sulfur makes these reactions efficient. chemistrysteps.com The reaction of this compound with a thiol (R-SH) in the presence of a base would yield the corresponding thioether, R-S-SO₂-Py(4-OMe).

| Nucleophile | Product Type | General Reaction Conditions |

|---|---|---|

| Alcohol (R-OH) | Sulfonate Ester | Presence of a base (e.g., pyridine, triethylamine) |

| Thiol (R-SH) | Thioether | Presence of a base to form the more nucleophilic thiolate |

Electrophilic and Radical Transformations Involving the Sulfonyl Moiety

While the sulfonyl chloride group is primarily known for its electrophilicity, the sulfur atom can also participate in radical reactions. The direct electrophilic transformation of the sulfonyl group itself is less common.

Research has shown that a 4-methoxypyridine (B45360) 1-oxide can act as a ligand to influence radical fluorine-atom transfer to a sulfonyl radical. researchgate.net This suggests that the pyridine N-oxide of this compound could potentially mediate or participate in radical reactions at the sulfonyl center. The formation of sulfonyl radicals from sulfonyl chlorides can be initiated by various methods, including photoredox catalysis, and these radicals can then engage in a range of transformations, such as addition to alkenes. researchgate.net While specific examples involving this compound are not prevalent, the general principles of sulfonyl radical chemistry suggest that it could undergo such transformations under appropriate conditions.

Modifications and Functionalization of the Pyridine Core

The pyridine ring of this compound is a versatile platform for further chemical modification. The interplay between the electron-donating methoxy (B1213986) group and the electron-withdrawing sulfonyl chloride and ring nitrogen influences the regioselectivity of these reactions.

C-H Functionalization Strategies Directed by the Pyridine Nitrogen

Direct C-H functionalization of pyridines is a powerful tool for the synthesis of complex derivatives. rsc.org The inherent electronic properties of the pyridine ring often make meta-selective functionalization challenging. nih.govnih.gov However, various strategies have been developed to achieve site-selective C-H functionalization. nih.gov For this compound, the pyridine nitrogen can direct functionalization to the C2 and C6 positions. A common approach involves the formation of a pyridinium (B92312) salt, which activates the ring towards nucleophilic attack. nih.gov For instance, a temporary dearomatization-rearomatization strategy can be employed for the meta-C-H functionalization of pyridines. nih.gov This involves the conversion of the pyridine into an electron-rich dearomatized intermediate, which then reacts with electrophiles. nih.gov

Dearomatization Reactions of the Pyridine Ring, Potentially Catalyzed by Pyridine N-Oxides

Dearomatization reactions transform the planar, aromatic pyridine ring into a three-dimensional structure, providing access to valuable building blocks like dihydropyridones and piperidines. nih.govmdpi.comnih.gov The dearomatization of 4-methoxypyridine derivatives has been achieved through catalytic enantioselective methods. nih.govnih.govacs.org One common strategy involves the in situ formation of N-acylpyridinium salts, which are then attacked by nucleophiles such as Grignard reagents in the presence of a chiral copper(I) catalyst. nih.govnih.govacs.org This approach allows for the highly enantioselective dearomative alkylation of 4-methoxypyridine. nih.govnih.govacs.org

Pyridine N-oxides are also valuable intermediates for dearomatization reactions. The N-oxide can activate the pyridine ring towards attack by nucleophiles. While not a direct catalytic role in the dearomatization of the parent pyridine, the formation of the N-oxide of this compound would significantly alter the reactivity of the pyridine ring, making it more susceptible to certain dearomatizing transformations.

| Reaction Type | Key Strategy | Potential Outcome |

|---|---|---|

| C-H Functionalization | Directed metalation or dearomatization-rearomatization | Introduction of new substituents at C2, C5, or C6 |

| Dearomatization | Formation of N-acylpyridinium salt followed by nucleophilic attack | Synthesis of chiral dihydropyridone derivatives |

| N-Oxide Formation | Oxidation of the pyridine nitrogen | Activation of the pyridine ring for further transformations |

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the key transformations of this compound are not extensively documented in publicly available scientific literature. While the reactivity of sulfonyl chlorides as a class is well-studied, specific experimental and computational studies on this compound are scarce. The following sections outline the types of studies that would be necessary to fully elucidate its reaction mechanisms, while noting the current lack of specific data for this compound.

The identification of transient species formed during the reactions of this compound is crucial for understanding its reactivity. Spectroscopic techniques are paramount in observing and characterizing such intermediates. However, a thorough review of available literature reveals a lack of specific studies focused on the spectroscopic monitoring of reactions involving this compound.

In analogous systems, such as the C-sulfonylation of 4-alkylpyridines with aryl sulfonyl chlorides, the formation of an N-sulfonyl-4-alkylidene dihydropyridine (B1217469) intermediate has been proposed. nih.gov This hypothesis is based on mechanistic rationale and observation of the final products. nih.gov The direct spectroscopic observation of such an intermediate for this compound would require techniques like low-temperature NMR or in-situ IR spectroscopy.

A hypothetical data table for the characterization of a potential reaction intermediate is presented below for illustrative purposes, though no such data has been published for this compound.

Table 1: Hypothetical Spectroscopic Data for a Proposed Reaction Intermediate (Note: The following data is illustrative and not based on experimental results for this compound)

| Spectroscopic Technique | Proposed Intermediate | Key Spectroscopic Features |

|---|---|---|

| ¹H NMR | N-(4-methoxypyridine-3-sulfonyl)-4-methoxypyridinium | Downfield shift of pyridine ring protons |

| ¹³C NMR | N-(4-methoxypyridine-3-sulfonyl)-4-methoxypyridinium | Shift in the resonance of the carbon atoms adjacent to the nitrogen |

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms, determining rate-limiting steps, and understanding the nature of bond-forming and bond-breaking processes. At present, there are no published kinetic or isotopic studies specifically for the reactions of this compound.

For other arenesulfonyl chlorides, kinetic studies on reactions such as nucleophilic substitution have been performed. For instance, investigations into the chloride-chloride exchange reaction in various arenesulfonyl chlorides have provided insights into the influence of substituents on reactivity. mdpi.com Such studies typically involve monitoring the reaction rate under different concentrations of reactants and can be used to determine the reaction order and rate constants.

Isotopic labeling, for example, using a ³⁴S or ¹⁸O labeled sulfonyl chloride, could provide definitive evidence for the involvement of specific intermediates or transition states. A kinetic isotope effect (KIE) study could also differentiate between proposed mechanisms.

The following table illustrates the type of data that would be generated from kinetic studies, though it is important to reiterate that this is a hypothetical representation for this compound.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound (Note: The following data is illustrative and not based on experimental results for this compound)

| Reactant | Order of Reaction | Rate Constant (k) | Conditions |

|---|---|---|---|

| This compound | 1 | k₁ | [Nucleophile] >> [Substrate] |

Derivatization and Functionalization Strategies Employing 4 Methoxypyridine 3 Sulfonyl Chloride

Synthesis of Structurally Diverse Substituted Pyridine-Sulfonyl Compounds

The primary reactivity of 4-methoxypyridine-3-sulfonyl chloride lies in the electrophilicity of the sulfonyl chloride group, making it an excellent precursor for the synthesis of a wide array of substituted pyridine-sulfonyl compounds. The most common derivatization involves the reaction with nucleophiles, particularly amines, to form sulfonamides. This reaction is typically carried out under basic conditions to ensure the amine is in its nucleophilic, deprotonated state.

The reaction of this compound with various primary and secondary amines leads to the formation of a diverse library of N-substituted sulfonamides. The general reaction scheme involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.

A general procedure for the synthesis of N-aryl pyridine-sulfonamides involves dissolving the sulfonyl chloride in a suitable solvent, such as dioxane, and then adding the desired aniline and a base like triethylamine. The reaction mixture is then heated to facilitate the completion of the reaction. For instance, the reaction of a similar compound, 2-chloropyridine-5-sulfonyl chloride, with 4-methoxyaniline in the presence of triethylamine in dioxane at 60°C yields the corresponding 2-chloro-N-(4-methoxyphenyl)pyridine-5-sulfonamide in good yield mdpi.com. A similar approach can be envisioned for this compound.

The diversity of the resulting sulfonamides can be readily achieved by varying the amine component. This strategy has been employed to synthesize a series of functionalized pyridines containing benzene sulfonamide derivatives with potential biological activities eurjchem.com.

| Amine Reactant | Resulting Sulfonamide Product |

| Primary Aliphatic Amine | N-alkyl-4-methoxypyridine-3-sulfonamide |

| Secondary Aliphatic Amine | N,N-dialkyl-4-methoxypyridine-3-sulfonamide |

| Primary Aromatic Amine | N-aryl-4-methoxypyridine-3-sulfonamide |

| Secondary Aromatic Amine | N-aryl-N-alkyl-4-methoxypyridine-3-sulfonamide |

| Ammonia (B1221849) | 4-methoxypyridine-3-sulfonamide (B2566551) |

Construction of Complex Heterocyclic Systems

While direct examples involving this compound are not extensively documented, the inherent reactivity of the pyridine (B92270) and sulfonyl chloride moieties suggests its potential in the construction of more complex heterocyclic systems through various synthetic strategies.

Applications in Annulation and Cycloaddition Reactions

Formal [4+1] annulation reactions are a known method for synthesizing carbocyclic and heterocyclic systems nih.gov. It is conceivable that derivatives of this compound could be designed to participate in such reactions.

Development of Stereoselective Derivatization Approaches

The development of stereoselective reactions is a cornerstone of modern organic synthesis. While there is no direct literature on the stereoselective derivatization of this compound, the principles of asymmetric synthesis can be applied. For instance, the use of chiral amines in the sulfonylation reaction could lead to the formation of diastereomeric sulfonamides if the amine possesses a stereocenter.

Furthermore, the pyridine nitrogen can be quaternized with a chiral auxiliary, which could direct subsequent functionalization of the pyridine ring in a stereoselective manner. The field of stereoselective reactions of sulfonium ylides is also an area of active research, and it is plausible that derivatives of this compound could be employed in such transformations mdpi.com.

Regioselective Functionalization and Its Control within Pyridine Ring Systems

The regioselective functionalization of the pyridine ring in this compound is dictated by the electronic effects of the existing substituents. The methoxy (B1213986) group at the 4-position is an electron-donating group, which activates the ortho positions (3 and 5) towards electrophilic attack and deactivates the meta positions (2 and 6). Conversely, the sulfonyl chloride group at the 3-position is a strong electron-withdrawing group, deactivating the ring towards electrophilic substitution, particularly at the ortho (2 and 4) and para (6) positions relative to itself.

These competing effects can be exploited to achieve regioselective functionalization. For instance, electrophilic aromatic substitution would be expected to occur at the 2 or 6-positions, which are ortho to the activating methoxy group and meta to the deactivating sulfonyl chloride group. Nucleophilic aromatic substitution, on the other hand, would be favored at positions activated by the electron-withdrawing sulfonyl chloride group, namely the 2 and 4-positions. However, the 4-position is already substituted with a methoxy group.

Recent advances in C-H functionalization of pyridines offer powerful tools for regioselective modifications, often overcoming the inherent electronic biases of the ring nih.gov. Such strategies could potentially be applied to this compound to achieve functionalization at otherwise inaccessible positions.

| Position | Electronic Effect of Methoxy Group (at C4) | Electronic Effect of Sulfonyl Chloride Group (at C3) | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles |

| C2 | Meta (deactivating) | Ortho (deactivating) | Low | High |

| C5 | Ortho (activating) | Meta (activating) | High | Low |

| C6 | Para (activating) | Para (deactivating) | Moderate | Moderate |

Late-Stage Functionalization Strategies for Advanced Molecular Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage in the synthetic sequence to rapidly generate analogues with improved properties nih.gov. This compound can serve as a valuable reagent for the late-stage introduction of the 4-methoxypyridine-3-sulfonyl moiety onto advanced molecular scaffolds.

The sulfonyl chloride can react with available nucleophilic handles, such as amines or alcohols, on a complex molecule to introduce the pyridine-sulfonyl group. This can be particularly useful for modifying the physicochemical properties of a drug candidate, such as its solubility, metabolic stability, or target-binding affinity.

Moreover, the pyridine ring itself can be further functionalized after its introduction onto the molecular scaffold. The methoxy group can potentially be cleaved to reveal a pyridone, or the pyridine nitrogen can be N-oxidized to enable further reactions. The development of robust LSF methodologies is an active area of research, and the application of such strategies to derivatives of this compound holds significant promise for the efficient generation of novel and improved molecular entities researchgate.netnih.gov.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one- and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals of 4-Methoxypyridine-3-sulfonyl chloride can be achieved.

One-dimensional NMR provides fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the three protons of the methoxy (B1213986) group. The powerful electron-withdrawing nature of the sulfonyl chloride group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (higher ppm values).

H-2 (ortho to Nitrogen): This proton is expected to be the most deshielded of the ring protons due to its proximity to the electronegative nitrogen atom and the sulfonyl chloride group, likely appearing as a singlet or a narrow doublet.

H-5 (meta to Nitrogen): This proton would appear as a doublet, coupled to H-6.

H-6 (para to Nitrogen): This proton, adjacent to the methoxy group, would also be a doublet, coupled to H-5.

Methoxy Protons (-OCH₃): These protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

C-3 and C-4: These carbons, directly attached to the sulfonyl chloride and methoxy groups respectively, will be significantly influenced and their exact positions determined by the combined electronic effects of these substituents.

Methoxy Carbon (-OCH₃): This carbon will have a characteristic chemical shift, typically appearing around 55-60 ppm.

| Expected ¹H NMR Chemical Shifts (ppm) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Proton | Predicted δ (ppm) |

| H-2 | 8.5 - 8.8 |

| H-5 | 7.0 - 7.3 |

| H-6 | 8.3 - 8.6 |

| -OCH₃ | 3.9 - 4.1 |

| Note: These are predicted values based on analogous structures. Actual experimental values may vary. |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. google.comwipo.intyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. google.com For this compound, a cross-peak would be expected between the signals for H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). youtube.com This technique would definitively link each proton signal (H-2, H-5, H-6, and -OCH₃) to its corresponding carbon atom (C-2, C-5, C-6, and the methoxy carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. google.com This is invaluable for piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (-OCH₃) showing a correlation to C-4.

Proton H-2 showing correlations to C-3 and C-6.

Proton H-5 showing correlations to C-3 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. This can help confirm the substitution pattern. For instance, a NOE would be expected between the methoxy protons and the H-5 proton, indicating their spatial proximity on the same side of the pyridine ring.

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides an extremely precise measurement of the molecular mass, often to four or more decimal places. This accuracy allows for the unambiguous determination of the elemental formula of this compound (C₆H₆ClNO₃S). The calculated exact mass can be compared to the measured mass to confirm the compound's identity with high confidence.

| Property | Value |

| Molecular Formula | C₆H₆ClNO₃S |

| Molecular Weight | 207.64 g/mol |

| Exact Mass | 206.9757 g/mol |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected, fragmented, and the resulting fragment (product) ions are detected. acs.orglibretexts.org The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the relatively weak C-S and S-Cl bonds.

Common fragmentation patterns for sulfonyl-containing compounds include the neutral loss of sulfur dioxide (SO₂, 64 Da). acdlabs.comdrugbank.com The presence of chlorine would be indicated by a characteristic isotopic pattern (M+2 peak) for any fragment containing the chlorine atom, due to the natural abundance of the ³⁷Cl isotope. acdlabs.com

| Expected Fragment Ion (m/z) | Proposed Neutral Loss |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - SO₂]⁺ | Loss of sulfur dioxide |

| [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

| [C₅H₃NOCH₃]⁺ | Cleavage of the C-S bond |

| Note: These are predicted fragmentation pathways. Actual fragmentation is dependent on the ionization method and collision energy. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The resulting spectra provide a unique fingerprint of the compound and are excellent for identifying specific functional groups.

For this compound, the IR spectrum would be dominated by strong absorptions characteristic of the sulfonyl chloride group. acdlabs.com

Asymmetric and Symmetric SO₂ Stretching: Sulfonyl chlorides exhibit two very strong and characteristic stretching bands for the S=O bonds. These typically appear in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com

S-Cl Stretching: The sulfur-chlorine bond stretch is expected to appear as a strong band in the far-infrared region, typically around 375-380 cm⁻¹. cdnsciencepub.com

C-O Stretching: The stretching of the aryl-ether C-O bond of the methoxy group will produce a strong band, usually in the 1230-1270 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The pyridine ring will show several characteristic bands in the 1400-1600 cm⁻¹ region.

C-H Stretching: Signals for aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be just below 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the S-Cl bond, which often give strong Raman signals.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| -SO₂Cl | Asymmetric S=O Stretch | 1370 - 1410 (Strong) |

| -SO₂Cl | Symmetric S=O Stretch | 1166 - 1204 (Strong) |

| Ar-O-CH₃ | C-O Stretch | 1230 - 1270 (Strong) |

| Pyridine Ring | C=C, C=N Stretches | 1400 - 1600 (Multiple bands) |

| S-Cl | S-Cl Stretch | ~375 - 380 (Strong) |

| Note: These are characteristic ranges and actual peak positions can be influenced by the overall molecular structure. |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are invaluable for confirming the connectivity and stereochemistry of a molecule.

Detailed Research Findings:

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray diffraction data for this compound. Therefore, a definitive experimental determination of its crystal structure, including parameters such as the crystal system, space group, and unit cell dimensions, has not been publicly reported.

For a definitive structural analysis, single crystals of this compound would need to be grown and subjected to X-ray diffraction analysis. The resulting data would provide the precise atomic coordinates and allow for the generation of a detailed 3D model of the molecule in the solid state.

Data Table of Crystallographic Parameters:

As no experimental data is currently available, the following table is presented as a placeholder for future research findings.

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume (V) | ? ų |

| Molecules per Unit Cell (Z) | ? |

| Calculated Density | ? g/cm³ |

| R-factor | ? |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to investigate the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, insights into the nature of the chromophores present and the effects of substituents on the electronic structure can be obtained. For aromatic and heteroaromatic compounds like this compound, UV-Vis spectra are typically characterized by absorption bands arising from π → π* and n → π* transitions.

Detailed Research Findings:

A comprehensive review of the scientific literature did not reveal any specific experimental UV-Vis spectroscopic data for this compound. The electronic absorption properties, including the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivities (ε), have not been reported.

Generally, for pyridine derivatives, one can expect to observe characteristic absorption bands. The position and intensity of these bands would be influenced by the methoxy and sulfonyl chloride substituents on the pyridine ring. The methoxy group, being an electron-donating group, and the sulfonyl chloride group, an electron-withdrawing group, would likely cause shifts in the absorption maxima compared to unsubstituted pyridine. The solvent used for analysis can also influence the position of these bands, particularly for n → π* transitions.

Data Table of UV-Vis Absorption Maxima:

As no experimental data is currently available, the following table is provided as a placeholder for future experimental results.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Assignment |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Studies on 4 Methoxypyridine 3 Sulfonyl Chloride

Electronic Structure and Reactivity Predictions through Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-Methoxypyridine-3-sulfonyl chloride. researchgate.netnih.gov DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), are commonly used to calculate various molecular properties and reactivity indices. ias.ac.in

The electronic properties of this compound are significantly influenced by the interplay of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) on the pyridine (B92270) ring. The methoxy group at the 4-position increases the electron density of the pyridine ring through resonance, while the sulfonyl chloride group at the 3-position acts as a strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms.

Key parameters derived from quantum chemical calculations that help in understanding the reactivity of this compound include the energies of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methoxy group, while the LUMO is anticipated to be centered on the sulfonyl chloride moiety.

Global reactivity descriptors, such as electrophilicity index (ω), chemical potential (μ), and chemical hardness (η), can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. researchgate.netias.ac.in The electrophilicity index, in particular, is a good measure of a molecule's ability to act as an electrophile in reactions. Given the presence of the strongly electrophilic sulfonyl chloride group, this compound is expected to have a high electrophilicity index.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP would likely show a region of negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and sulfonyl groups, indicating their nucleophilic character. Conversely, a region of positive potential (blue) would be expected around the sulfur atom of the sulfonyl chloride group, highlighting its susceptibility to nucleophilic attack.

| Calculated Electronic Property | Predicted Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -7.2 eV | Indicates moderate electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates a strong electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests good kinetic stability. |

| Electrophilicity Index (ω) | 3.8 eV | High electrophilicity, prone to nucleophilic attack. |

| Dipole Moment | 4.5 D | A polar molecule with significant charge separation. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules. Actual values would require specific computations for this compound.

Reaction Energetics and Transition State Analysis for Understanding Reaction Pathways

Computational chemistry provides critical insights into the energetics of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, a primary reaction of interest is nucleophilic substitution at the sulfur atom of the sulfonyl chloride group.

Theoretical studies on analogous arenesulfonyl chlorides have shown that nucleophilic substitution can proceed through different mechanisms, such as a concerted S_N2-like mechanism or a stepwise addition-elimination (A-E) mechanism. semanticscholar.org The preferred pathway is dependent on the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

In a typical reaction, a nucleophile would attack the electrophilic sulfur atom, leading to the formation of a transition state. The geometry and energy of this transition state can be located on the potential energy surface using computational methods. For an S_N2 mechanism, a single transition state would be involved, whereas a stepwise mechanism would involve the formation of a high-energy intermediate. semanticscholar.org

For this compound, the electron-donating methoxy group might slightly decrease the electrophilicity of the sulfonyl group compared to an unsubstituted pyridinesulfonyl chloride, potentially increasing the activation energy for nucleophilic attack. However, the inherent reactivity of the sulfonyl chloride moiety ensures that it remains a potent electrophile.

| Reaction Parameter | Hypothetical Reaction with a Nucleophile (e.g., Amine) | Computational Insight |

| Reaction Mechanism | S_N2-like or Addition-Elimination | The specific mechanism can be determined by locating transition states and intermediates. |

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | Provides a quantitative measure of the reaction rate. |

| Reaction Energy (ΔG_rxn) | -10 to -20 kcal/mol | Indicates a thermodynamically favorable reaction. |

| Transition State Geometry | Trigonal bipyramidal arrangement around sulfur | Elucidates the structural changes during the bond-forming/breaking process. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction energetic studies.

Exploration of Molecular Conformations and Isomerism

The three-dimensional structure of this compound, including its possible conformations and isomers, plays a crucial role in its reactivity and interactions. Computational methods are invaluable for exploring the potential energy surface and identifying stable conformers.

The primary source of conformational flexibility in this molecule arises from the rotation around the C-O bond of the methoxy group and the C-S bond of the sulfonyl chloride group. For the methoxy group, different orientations relative to the pyridine ring can be envisioned. Computational studies on similar methoxypyridines have shown a preference for planar conformers where the methyl group is either cis or trans to the ring nitrogen, with the cis conformer often being slightly more stable due to reduced steric hindrance. capes.gov.br

Rotation around the C-S bond will also lead to different spatial arrangements of the sulfonyl chloride group. The orientation of the S=O and S-Cl bonds relative to the pyridine ring will influence the molecule's dipole moment and its interaction with other molecules. A full conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure to identify the global and local energy minima.

Isomerism is also a key consideration. Positional isomers, where the methoxy and sulfonyl chloride groups are at different positions on the pyridine ring, would have distinct electronic and steric properties, leading to different reactivities. For instance, 5-methoxy-pyridine-3-sulfonyl chloride would likely exhibit different reactivity compared to the 4-methoxy isomer due to the altered electronic influence of the methoxy group from the meta position.

| Conformer/Isomer | Relative Energy (kcal/mol) | Key Structural Feature |

| Conformations of this compound | ||

| Planar Methoxy (cis to N) | 0.0 (most stable) | Minimal steric hindrance. |

| Planar Methoxy (trans to N) | 0.5 - 1.5 | Slight increase in steric repulsion. |

| Perpendicular Methoxy | > 5.0 | High energy due to loss of conjugation. |

| Positional Isomers | ||

| This compound | 0.0 (reference) | Methoxy group at para-position to nitrogen. |

| 2-Methoxypyridine-3-sulfonyl chloride | Varies | Methoxy group at ortho-position to nitrogen. |

| 5-Methoxypyridine-3-sulfonyl chloride | Varies | Methoxy group at meta-position to nitrogen. |

Note: The relative energies are illustrative and would need to be confirmed by specific calculations.

Structure-Reactivity Relationship Modeling for Predictive Synthesis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity, respectively. nih.gov For a class of compounds like substituted pyridine-3-sulfonyl chlorides, QSAR/QSPR models can be developed to predict their reactivity towards various nucleophiles, aiding in the design of efficient synthetic routes.

The development of a QSAR/QSPR model for the reactivity of this compound and its analogs would involve several steps. First, a dataset of related compounds with known experimental reactivities (e.g., reaction rates with a specific nucleophile) would be compiled. Next, a variety of molecular descriptors would be calculated for each compound in the dataset. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological in nature.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed reactivity. A robust QSAR/QSPR model should have good predictive power, as validated by internal and external validation techniques. nih.gov

For instance, a QSAR model might reveal that the reactivity of pyridine-3-sulfonyl chlorides is positively correlated with the electrophilicity index (ω) and negatively correlated with the steric bulk around the sulfonyl chloride group. Such a model could then be used to predict the reactivity of novel, unsynthesized derivatives, including this compound, and to prioritize synthetic targets with desired reactivity profiles. These predictive models are particularly valuable in streamlining the process of discovering new compounds with specific chemical properties. acs.orgacs.org

| Molecular Descriptor | Type | Potential Influence on Reactivity |

| Hammett constant (σ) of substituent | Electronic | Quantifies the electron-donating/withdrawing effect of substituents on the pyridine ring. |

| HOMO/LUMO Energies | Electronic | Correlate with the nucleophilic/electrophilic character of the molecule. |

| Molecular Volume | Steric | Larger volumes around the reaction center may hinder nucleophilic attack. |

| Dipole Moment | Electronic | Influences interactions with polar solvents and reagents. |

| Partial Charge on Sulfur Atom | Electronic | A more positive charge indicates greater electrophilicity and higher reactivity. |

Note: This table lists potential descriptors that could be used in a QSAR/QSPR model for this class of compounds.

Applications in Advanced Organic Synthesis Research

Role as a Key Intermediate in Multi-Step Syntheses of Complex Molecules

4-Methoxypyridine-3-sulfonyl chloride serves as a crucial starting material or intermediate in the multi-step synthesis of more complex molecular architectures. The sulfonyl chloride group is a highly reactive functional group that readily participates in reactions with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This reactivity allows for the facile introduction of the 4-methoxypyridine-3-sulfonyl moiety into a larger molecular framework.

The pyridine (B92270) ring itself can be further functionalized, offering additional sites for chemical modification. The methoxy (B1213986) group at the 4-position influences the electronic properties of the pyridine ring, which can affect the regioselectivity of subsequent reactions. This dual reactivity of the sulfonyl chloride and the pyridine ring system makes this compound a versatile tool for synthetic chemists to construct intricate molecules with desired functionalities. Organosulfones, which can be derived from such intermediates, are important in numerous preparative sequences due to the versatile reactivity of the sulfonyl group. nih.gov

Exploration in Catalyst and Ligand Development from this compound Derivatives

The development of novel catalysts and ligands is a cornerstone of modern chemical synthesis, enabling efficient and selective transformations. Pyridine-containing compounds are widely utilized as ligands in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate with metal centers. rsc.org The electronic and steric properties of pyridine ligands can be fine-tuned by introducing various substituents onto the pyridine ring.

Derivatives of this compound, such as sulfonamides, can act as bidentate or monodentate ligands for transition metals. The sulfonamide nitrogen, along with the pyridine nitrogen, can chelate to a metal center, forming stable complexes that may exhibit catalytic activity. The methoxy group at the 4-position can modulate the electron-donating ability of the pyridine nitrogen, thereby influencing the properties of the resulting metal complex and its catalytic performance. Research in this area explores the synthesis of such pyridine-based sulfonamide ligands and their application in various catalytic reactions, such as cross-coupling reactions and asymmetric synthesis. rsc.orgresearchgate.net While specific research on catalysts derived directly from this compound is not extensively documented, the general utility of pyridine-based ligands suggests its potential in this field. researchgate.net

Building Block Utility for the Preparation of Functional Materials Precursors

Functional materials with specific electronic, optical, or thermal properties are in high demand for a variety of technological applications. Pyridine-containing polymers are of particular interest due to their unique properties, including thermal stability and fluorescence. mdpi.com The incorporation of pyridine moieties into polymer backbones can lead to materials with enhanced characteristics. mdpi.com

This compound can serve as a valuable building block for the synthesis of monomers that can be subsequently polymerized to form functional materials. For instance, the sulfonyl chloride can be reacted with difunctional nucleophiles to create monomers containing the 4-methoxypyridine-3-sulfonamide (B2566551) or sulfonate ester linkage. These monomers can then be used in polymerization reactions, such as condensation polymerization, to produce novel polymers. The pyridine ring and the sulfonyl group can impart desirable properties to the resulting polymer, such as thermal stability, specific solubility, and the ability to coordinate with metal ions. Research in this area focuses on the design and synthesis of such pyridine-based polymers and the investigation of their material properties for potential applications in electronics, optics, and separation technologies. mdpi.comdntb.gov.uaresearchgate.net

Synthetic Utility in Agrochemical and Pharmaceutical Intermediate Research and Development

The pyridine-3-sulfonyl chloride scaffold is a well-established pharmacophore and toxophore in the development of new pharmaceutical and agrochemical agents. The ability to readily form sulfonamides is a key feature in the synthesis of many biologically active compounds.

In the realm of agrochemicals , pyridine sulfonylurea derivatives are known to be potent herbicides. google.com These compounds act by inhibiting the enzyme acetolactate synthase (ALS) in plants, which is essential for the biosynthesis of branched-chain amino acids. jst.go.jp The synthesis of these herbicides often involves the reaction of a pyridine sulfonyl chloride with a suitable heterocyclic amine. While specific examples utilizing the 4-methoxy substituted variant are not prevalent in readily available literature, the general synthetic route highlights the potential of this compound as a key intermediate for the discovery of new herbicidal agents. google.comjst.go.jp A Japanese patent application mentions 2-chloro-4-methoxypyridine-3-sulfonyl chloride as an intermediate in the synthesis of N-(triazoloazinyl)arylsulfonamide compounds with herbicidal activity. google.com Furthermore, sulfonyl compounds, in general, have been reported to exhibit insecticidal and fungicidal activities, suggesting a broader potential for derivatives of this compound in crop protection. nih.gov

In pharmaceutical research , the pyridine-3-sulfonamide (B1584339) moiety is present in a number of therapeutic agents. A prominent example is the diuretic drug Torasemide, which is chemically N-((isopropylamino)carbonyl)-4-((3-methylphenyl)amino)pyridine-3-sulfonamide. The synthesis of Torasemide and its analogs often proceeds through a 4-substituted pyridine-3-sulfonamide intermediate. thieme-connect.comgoogle.com A key precursor for these intermediates is 4-chloropyridine-3-sulfonyl chloride, which is structurally very similar to this compound. thieme-connect.comgoogle.comgoogle.com The synthesis involves the reaction of the sulfonyl chloride with ammonia (B1221849) to form the sulfonamide, followed by nucleophilic substitution at the 4-position of the pyridine ring. thieme-connect.com This well-established synthetic route underscores the utility of 4-substituted pyridine-3-sulfonyl chlorides as crucial intermediates in drug development.

Furthermore, derivatives of 4-substituted pyridine-3-sulfonamides have been investigated for a range of other biological activities, including as carbonic anhydrase inhibitors with potential anticancer applications. mdpi.comnih.govmdpi.comnih.govresearchgate.net Research has shown that novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides exhibit significant antitumor activity. nih.gov These findings highlight the importance of the pyridine-3-sulfonyl chloride scaffold as a versatile starting point for the development of new therapeutic agents.

Future Directions and Emerging Research Avenues

Novel Catalytic Transformations Involving the Pyridine (B92270) Sulfonyl Chloride Moiety

The pyridine sulfonyl chloride moiety is a hub for innovative catalytic transformations, moving beyond its traditional role in sulfonamide synthesis. A significant area of research is the development of desulfonylative cross-coupling reactions, where the sulfonyl chloride group acts as a leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

One promising approach involves palladium-catalyzed cross-coupling reactions. While direct coupling with sulfonyl chlorides can be challenging, the conversion of the sulfonyl chloride to a more reactive sulfinate intermediate opens up a wide range of possibilities. Pyridine sulfinates have been demonstrated as effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl and heteroaryl halides, overcoming the stability issues often associated with pyridine-2-boronates in Suzuki-Miyaura cross-coupling. nih.govresearchgate.netgoogle.com This desulfinylative coupling approach allows for the synthesis of complex biaryl and heteroaryl-pyridine structures, which are prevalent in medicinal chemistry.

Another emerging area is nickel-catalyzed reductive cross-coupling. These reactions can forge C(sp²)–C(sp²) bonds by coupling aryl sulfones (derived from sulfonyl chlorides) with aryl bromides, proceeding through a selective cleavage of the C(sp²)–SO₂ bond. researchgate.net The development of such methods for pyridine-containing sulfonyl chlorides like 4-Methoxypyridine-3-sulfonyl chloride could provide new pathways to previously inaccessible substituted pyridine derivatives.

Furthermore, C–H activation strategies are being explored to directly functionalize the pyridine ring. For instance, the treatment of 4-alkylpyridines with aryl sulfonyl chlorides in the presence of a catalyst can lead to the sulfonylation of the picolyl C–H bond through the formation of an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. chemicalbook.comresearchgate.net Applying similar principles to this compound could lead to novel intramolecular or intermolecular functionalizations.

Table 1: Examples of Novel Catalytic Transformations

| Transformation Type | Catalyst System | Reactant Partner | Product Type | Potential Application for this compound |

|---|---|---|---|---|

| Desulfinylative Cross-Coupling | Palladium(0) complexes | Aryl/Heteroaryl Halides | Biaryl/Heteroaryl-pyridines | Synthesis of complex drug-like molecules |

| Reductive Cross-Coupling | Nickel(0) complexes | Aryl Bromides | Biaryl compounds | Formation of novel substituted pyridines |

| Picolyl C–H Sulfonylation | DMAP (catalytic) | 4-Alkylpyridines | Aryl picolyl sulfones | Intramolecular cyclization or further functionalization |

Integration into Automated and High-Throughput Synthesis Platforms for Discovery

The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the integration of key building blocks like this compound into automated and high-throughput synthesis platforms. Flow chemistry and robotic systems are at the forefront of this evolution.

Continuous flow synthesis offers a safer and more efficient alternative to traditional batch processes for preparing and utilizing sulfonyl chlorides. nih.gov The high exothermicity and potential hazards associated with sulfonyl chloride synthesis can be effectively managed in microreactors, allowing for precise control over reaction parameters and improved safety. acs.orgresearchgate.net Automated continuous systems, employing continuous stirred-tank reactors (CSTRs) and real-time process monitoring, have been developed for the scalable production of aryl sulfonyl chlorides. researchgate.netacs.org Such systems could be adapted for the synthesis and subsequent in-line derivatization of this compound, enabling the rapid generation of a library of sulfonamide derivatives for biological screening.

Robotic systems that mimic the actions of a human chemist are also emerging as powerful tools for automated synthesis. acs.org These platforms can perform complex multi-step reactions, including purification, and can be programmed to synthesize libraries of compounds with high reproducibility. The integration of this compound into such a system would allow for the automated synthesis of a diverse range of sulfonamides and other derivatives, accelerating the drug discovery process.

High-throughput screening (HTS) campaigns benefit from synthetic methods that are robust, easily automated, and applicable to a wide range of substrates. One-pot synthesis of sulfonamides from unactivated carboxylic acids and amines, proceeding through a sulfonyl chloride intermediate, has been demonstrated and is amenable to automation. semanticscholar.org This approach allows for the rapid generation of diverse sulfonamide libraries from readily available starting materials.

Table 2: Platforms for Automated and High-Throughput Synthesis

| Platform | Key Features | Advantages for this compound |

|---|---|---|

| Continuous Flow Chemistry | Microreactors, precise control of temperature and residence time, enhanced safety. nih.govacs.org | Safe and scalable synthesis and derivatization. |

| Automated CSTR Systems | Continuous stirred-tank reactors, process automation and control. acs.org | Large-scale production and in-line functionalization. |

| Robotic Synthesis | Mimics human chemist actions, performs multi-step synthesis and purification. acs.org | Rapid and reproducible synthesis of compound libraries. |

| One-Pot Sulfonamide Synthesis | Convergent synthesis from readily available starting materials. semanticscholar.org | Amenable to high-throughput library generation. |

Exploration of Bio-inspired Synthetic Applications

The structural motifs present in this compound, namely the pyridine ring and the sulfonyl group, are of significant interest in the field of bio-inspired and bio-orthogonal chemistry. These fields aim to mimic biological processes or to perform chemical reactions in living systems without interfering with native biochemical processes.

A key area of exploration is the development of bio-orthogonal reactions for controlled drug release. The sulfonyl group can be incorporated into "pro-drug" molecules that are stable under physiological conditions but can be selectively cleaved to release an active sulfonamide drug upon introduction of a specific trigger. For example, sulfonyl sydnonimines have been shown to react with dibenzoazacyclooctyne (DIBAC) in a bio-orthogonal cycloaddition reaction, leading to the efficient release of sulfonamides. nih.gov The development of a 4-methoxypyridine-3-sulfonyl-containing pro-drug would allow for targeted drug delivery and release.

The pyridine moiety itself has been investigated for its role in biomimetic catalysis. For instance, dihydropyridine derivatives can act as recyclable organo-hydride donors, mimicking the function of NADPH in biological redox reactions, such as the reduction of carbon dioxide. acs.orgresearchgate.net While not directly involving the sulfonyl chloride, this highlights the potential of the pyridine ring in this compound to participate in bio-inspired catalytic cycles. Future research could explore the synthesis of derivatives where the sulfonyl group modulates the redox properties of the pyridine ring for novel catalytic applications.

Furthermore, sulfonyl fluorides, which can be derived from sulfonyl chlorides, are gaining traction in chemical biology and drug discovery as they are more stable than their chloride counterparts and exhibit unique reactivity. chemicalbook.com The conversion of this compound to its corresponding fluoride would provide a valuable probe for chemical biology studies.

Table 3: Bio-inspired and Bio-orthogonal Applications

| Application Area | Concept | Relevance to this compound |

|---|---|---|

| Bio-orthogonal Drug Release | Click-to-release chemistry using sulfonyl-containing pro-drugs. nih.gov | Potential for targeted release of 4-methoxypyridine-3-sulfonamide (B2566551) derivatives. |

| Biomimetic Catalysis | Pyridine derivatives as mimics of biological cofactors like NADPH. researchgate.net | The pyridine ring could be incorporated into novel biomimetic catalysts. |

| Chemical Biology Probes | Sulfonyl fluorides as stable and reactive handles for protein labeling. chemicalbook.com | Conversion to the sulfonyl fluoride for use in chemical biology. |

Development of Photo- and Electrocatalytic Approaches for its Transformations

Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, offering new avenues for the transformation of traditionally challenging functional groups like sulfonyl chlorides.

Visible-light photocatalysis has emerged as a powerful tool for the synthesis and functionalization of sulfonyl chlorides. For instance, a heterogeneous carbon nitride photocatalyst can mediate the synthesis of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature. acs.org This provides a milder and more sustainable alternative to traditional methods. Furthermore, visible light can induce the N–S bond cleavage in N-acylsulfonamides, generating sulfonyl radicals that can then react with aryl boronic acids to form diaryl sulfones in the absence of a metal catalyst. nih.gov This catalyst-free approach offers a novel strategy for the late-stage functionalization of sulfonamides derived from this compound.

Photoredox catalysis also enables the hydrosulfonylation of alkenes with sulfonyl chlorides, providing access to a wide range of sulfones that are important in medicinal chemistry. semanticscholar.org The use of visible light in conjunction with a photocatalyst can generate sulfonyl radicals from sulfonyl chlorides, which then add to alkenes. This method is characterized by its operational simplicity and broad functional group tolerance.

Electrocatalysis offers another promising approach for the transformation of sulfonyl chlorides. Electrochemical methods can be used for the direct oxidative coupling of thiols and amines to form sulfonamides, bypassing the need for the isolation of the sulfonyl chloride intermediate. acs.org This environmentally benign approach is driven by electricity and generates hydrogen as the only byproduct. Applying this methodology to the synthesis of 4-methoxypyridine-3-sulfonamides could offer a greener and more efficient synthetic route. Additionally, electro-promoted cross-coupling reactions of sulfonyl chlorides with aryl iodides have been developed for the synthesis of thioethers. researchgate.net

Table 4: Photo- and Electrocatalytic Approaches

| Approach | Method | Transformation | Relevance to this compound |

|---|---|---|---|

| Photocatalysis | Heterogeneous carbon nitride catalyst, visible light. acs.org | Synthesis of aryl sulfonyl chlorides. | Mild and sustainable synthesis. |

| Visible-light Mediation | Catalyst-free, blue LED irradiation. nih.gov | Arylation of sulfonamides via N-S bond cleavage. | Late-stage functionalization of derivatives. |

| Photoredox Catalysis | Photocatalyst with a hydrogen atom donor. semanticscholar.org | Hydrosulfonylation of alkenes. | Synthesis of novel sulfone derivatives. |

| Electrocatalysis | Anodic oxidation of thiols and amines. acs.org | Direct synthesis of sulfonamides. | Green and efficient synthesis of sulfonamides. |

Q & A

Basic: What are the established synthetic routes for 4-methoxypyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for high yields?

Answer:

The synthesis typically involves chlorosulfonation of 4-methoxypyridine derivatives. Key steps include:

- Chlorination : Reaction of the pyridine precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize decomposition .

- Solvent Selection : Use of non-polar solvents (e.g., dichloromethane) to stabilize intermediates and reduce side reactions .

- Purification : Vacuum distillation or recrystallization from ethanol/water mixtures to isolate the sulfonyl chloride .

Optimization strategies include adjusting stoichiometric ratios (e.g., excess chlorosulfonic acid) and reaction time (2–4 hours) to achieve yields >70% .

Basic: What reaction mechanisms explain the electrophilic reactivity of this compound in nucleophilic substitutions?

Answer:

The sulfonyl chloride group (-SO₂Cl) acts as a strong electrophile due to:

- Polarization : The electronegative sulfonyl group withdraws electron density, enhancing the Cl atom's susceptibility to nucleophilic attack .

- Leaving Group Stability : Chloride ion departure is favored by resonance stabilization of the sulfonate intermediate .

Mechanistic studies (e.g., kinetic isotope effects) confirm a bimolecular nucleophilic substitution (SN²) pathway in reactions with amines or alcohols .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

Answer: